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2-(Tetrahydropyran-4-yloxy)benzoic acid

Cat. No.: B1612815
CAS No.: 898289-29-7
M. Wt: 222.24 g/mol
InChI Key: AVRDARROMNUMER-UHFFFAOYSA-N
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Description

Contextualization within Benzoic Acid Derivatives and Tetrahydropyran (B127337) Chemistry

2-(Tetrahydropyran-4-yloxy)benzoic acid is a derivative of salicylic (B10762653) acid, where the phenolic hydroxyl group is etherified with a tetrahydropyran ring. Benzoic acid and its derivatives are a cornerstone in organic and medicinal chemistry, serving as precursors for a vast array of more complex molecules. nih.gov They are found in numerous natural products and are integral to the synthesis of various pharmaceuticals and agrochemicals. The reactivity of the carboxylic acid group and the potential for substitution on the aromatic ring make benzoic acids versatile building blocks in synthesis.

The tetrahydropyran (THP) moiety, a saturated six-membered heterocyclic ether, is also of great significance in chemistry. The THP ring is a common structural feature in many natural products, including carbohydrates and polyether antibiotics, where it often plays a crucial role in their biological activity. In organic synthesis, the tetrahydropyran group is frequently employed as a protecting group for alcohols due to its stability under various reaction conditions and its straightforward removal. nih.gov Furthermore, the incorporation of cyclic ethers like tetrahydropyran into drug candidates is a well-established strategy in medicinal chemistry to modulate physicochemical properties such as solubility and to serve as ligands for biological targets. researchgate.net

Significance in Organic Synthesis and Medicinal Chemistry Research

The structure of this compound makes it a valuable building block in organic synthesis. The carboxylic acid functional group can readily undergo a variety of transformations to produce esters, amides, and other derivatives, allowing for the construction of more complex molecular architectures. The aromatic ring can also be a site for further functionalization through electrophilic substitution reactions. A plausible synthetic route to this compound is the Williamson ether synthesis, a fundamental reaction in organic chemistry for the formation of ethers. nih.gov This would likely involve the reaction of a methyl salicylate (B1505791) with a suitable tetrahydropyran derivative, followed by hydrolysis of the ester.

In the realm of medicinal chemistry, the combination of the benzoic acid and tetrahydropyran motifs in a single molecule is of considerable interest. Substituted benzoic acids are a known scaffold for the development of various therapeutic agents. For instance, 2,5-substituted benzoic acid derivatives have been investigated as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, which are relevant targets in cancer therapy. acs.org The tetrahydropyran ring itself is a privileged scaffold in drug discovery. For example, tetrahydropyran derivatives have been synthesized and evaluated as inhibitors of dipeptidyl peptidase IV (DPP-4) for the treatment of type 2 diabetes. The flexible nature of the tetrahydropyran ring can be advantageous for binding to the active sites of enzymes.

Overview of Research Trajectories for the Compound and its Analogues

While specific research on this compound is not extensively documented in publicly available literature, its structure suggests several potential research trajectories. A primary avenue of investigation would be the synthesis and exploration of a library of its analogues. This could involve modifications at several positions:

Derivatization of the Carboxylic Acid: The synthesis of a series of amides and esters could be undertaken to explore how these changes affect the molecule's properties and potential biological activity.

Substitution on the Aromatic Ring: The introduction of various substituents (e.g., halogens, alkyl groups, nitro groups) onto the benzoic acid ring could systematically probe structure-activity relationships.

Modification of the Tetrahydropyran Ring: Altering the substitution pattern on the tetrahydropyran ring could also lead to new analogues with potentially improved properties.

A logical research direction would be the biological evaluation of these synthesized analogues against a range of therapeutic targets. Given the structural similarities to other known bioactive molecules, these compounds could be screened for activity as enzyme inhibitors (e.g., against proteases or kinases) or as ligands for various receptors. For instance, the synthesis of benzamide (B126) derivatives from this benzoic acid could be explored for potential anticonvulsant activity. The insights gained from such studies would be crucial in determining the potential of this chemical scaffold in drug discovery.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number898289-29-7
Molecular FormulaC12H14O4
Molecular Weight222.24 g/mol

Table 2: Potential Starting Materials for the Synthesis of this compound via Williamson Ether Synthesis

Starting Material 1Starting Material 2
Methyl SalicylateTetrahydropyran-4-ol
Ethyl Salicylate4-Bromotetrahydropyran (B1281988)
Benzyl Salicylate4-Iodotetrahydropyran

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O4 B1612815 2-(Tetrahydropyran-4-yloxy)benzoic acid CAS No. 898289-29-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(oxan-4-yloxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c13-12(14)10-3-1-2-4-11(10)16-9-5-7-15-8-6-9/h1-4,9H,5-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVRDARROMNUMER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30617721
Record name 2-[(Oxan-4-yl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30617721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898289-29-7
Record name 2-[(Oxan-4-yl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30617721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies

Direct Synthesis of 2-(Tetrahydropyran-4-yloxy)benzoic Acid

The most direct route to this compound involves the oxidation of its corresponding aldehyde precursor, 2-(Tetrahydropyran-4-yloxy)benzaldehyde. This transformation from an aldehyde to a carboxylic acid is a fundamental and well-established reaction in organic synthesis.

Oxidation of Precursor Compounds

The conversion of an aldehyde to a carboxylic acid is a critical step that necessitates the use of specific oxidizing agents and controlled reaction conditions to ensure a high yield and purity of the final product.

The oxidation of 2-(Tetrahydropyran-4-yloxy)benzaldehyde is the pivotal final step in the synthesis of the target benzoic acid derivative. This reaction specifically targets the aldehyde functional group for conversion to a carboxylic acid. A commonly employed and effective method for this transformation is the Pinnick oxidation. google.comed.gov

The Pinnick oxidation utilizes sodium chlorite (B76162) (NaClO₂) as the primary oxidizing agent under mildly acidic conditions. google.comed.gov A typical procedure involves dissolving the aldehyde precursor in a suitable solvent system, often a mixture of a tertiary alcohol like tert-butanol (B103910) and water. To this solution, a phosphate (B84403) buffer such as sodium dihydrogen phosphate (NaH₂PO₄) is added to maintain a stable, weakly acidic pH. A scavenger, commonly 2-methyl-2-butene, is also crucial to the reaction mixture. This scavenger serves to quench the highly reactive hypochlorite (B82951) byproduct, thereby preventing unwanted side reactions and ensuring the clean conversion of the aldehyde. google.com The reaction is typically carried out at room temperature over several hours to ensure complete conversion.

Table 1: Typical Reagents for Pinnick Oxidation

ReagentFunction
Sodium Chlorite (NaClO₂)Oxidizing Agent
Sodium Dihydrogen Phosphate (NaH₂PO₄)Buffer
2-Methyl-2-buteneHypochlorite Scavenger
tert-Butanol/WaterSolvent System

The yield and reproducibility of the Pinnick oxidation are generally high, making it a reliable method for the synthesis of carboxylic acids from aldehydes. google.comed.gov Factors that can influence the outcome include the purity of the starting aldehyde, the precise control of the reaction's pH, and the effective quenching of byproducts. The use of a scavenger is paramount for achieving high yields and minimizing the formation of impurities. While specific yield data for the oxidation of 2-(Tetrahydropyran-4-yloxy)benzaldehyde is not extensively reported in publicly available literature, the general robustness of the Pinnick oxidation suggests that good to excellent yields can be expected under optimized conditions.

Precursor Synthesis Approaches

Tetrahydropyranylation of Substituted Benzaldehydes

The formation of the tetrahydropyranyl ether is a common strategy in organic synthesis. In the context of preparing 2-(Tetrahydropyran-4-yloxy)benzaldehyde, this involves the reaction of a substituted benzaldehyde, namely salicylaldehyde (B1680747) (2-hydroxybenzaldehyde), with a suitable tetrahydropyran (B127337) derivative. Two primary methods for this transformation are the Williamson ether synthesis and the Mitsunobu reaction.

The Williamson ether synthesis, a classic and versatile method for forming ethers, would involve the deprotonation of salicylaldehyde with a base to form a phenoxide, which then acts as a nucleophile to displace a leaving group on a tetrahydropyran ring, such as 4-bromotetrahydropyran (B1281988).

Alternatively, the Mitsunobu reaction offers a powerful method for forming the ether linkage under milder, neutral conditions. researchgate.netnih.gov This reaction typically involves the use of triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). In this scenario, salicylaldehyde and tetrahydro-4-pyranol would be reacted in the presence of the Mitsunobu reagents. The reaction proceeds with the activation of the alcohol (tetrahydro-4-pyranol) by the phosphine-azodicarboxylate adduct, followed by nucleophilic attack by the phenoxide of salicylaldehyde. The Mitsunobu reaction is often favored for its reliability and stereospecificity, although it generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine (B178648) derivative as byproducts, which must be separated from the desired product.

Table 2: Common Reagents for Mitsunobu Reaction

ReagentFunction
Triphenylphosphine (PPh₃)Activates the alcohol
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)Oxidant
SalicylaldehydeNucleophile precursor
Tetrahydro-4-pyranolAlcohol substrate
Anhydrous Solvent (e.g., THF, Dichloromethane)Reaction Medium
Catalytic Systems for Ether Formation (e.g., Acid Catalysis, Lewis Acid Catalysis)

The formation of the ether bond in this compound is a critical step that can be achieved through several catalytic approaches. The choice of catalyst is crucial for reaction efficiency, selectivity, and yield.

Base-Catalyzed Williamson Ether Synthesis : This is the most prevalent method for this type of etherification. It involves the deprotonation of the phenolic hydroxyl group of a 2-hydroxybenzoic acid derivative (like methyl salicylate) using a base to form a more nucleophilic phenoxide. This intermediate then reacts with a tetrahydropyran derivative containing a leaving group at the 4-position (e.g., 4-bromotetrahydropyran or tetrahydropyran-4-yl tosylate). Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (B78521) (NaOH). Subsequent hydrolysis of the ester group yields the final carboxylic acid. The use of surfactants as phase-transfer catalysts in aqueous media has also been explored for similar etherifications, presenting a greener alternative. researchgate.net

Acid Catalysis : While less common for this specific transformation due to potential side reactions with the carboxylic acid, acid catalysis can be employed. For instance, the direct reaction of salicylic (B10762653) acid with tetrahydropyran-4-ol under strong acid catalysis could theoretically form the ether, but this often requires harsh conditions and may lead to esterification or other undesired products.

Lewis Acid Catalysis : Lewis acids like indium trichloride, zinc triflate (Zn(OTf)₂), and copper triflate (Cu(OTf)₂) are known to catalyze etherification reactions, including those for forming sterically hindered ethers. researchgate.netorganic-chemistry.org In the context of synthesizing the title compound, a Lewis acid could activate the tetrahydropyran-4-ol or a derivative, making it more susceptible to nucleophilic attack by the phenolic oxygen of salicylic acid.

Mitsunobu Reaction : This reaction provides a powerful alternative for forming the ether linkage from the corresponding alcohols, 2-hydroxybenzoic acid (or its ester) and tetrahydropyran-4-ol. It proceeds under mild, neutral conditions using a combination of a phosphine (B1218219), such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This method is known for its high yield and stereochemical control, if applicable.

Table 1: Comparison of Catalytic Systems for Ether Formation

Catalytic System Reactants Typical Catalysts/Reagents Advantages Disadvantages
Williamson Ether Synthesis Salicylate (B1505791) + Tetrahydropyran-4-yl halide/tosylate K₂CO₃, NaH, NaOH Widely applicable, cost-effective reagents Requires pre-activation of the tetrahydropyran moiety
Acid Catalysis Salicylic Acid + Tetrahydropyran-4-ol H₂SO₄, HCl Uses readily available starting materials Harsh conditions, potential for side reactions
Lewis Acid Catalysis Salicylic Acid + Tetrahydropyran-4-ol InCl₃, Zn(OTf)₂ Can facilitate difficult couplings Catalyst cost, sensitivity to moisture
Mitsunobu Reaction Salicylic Acid/Ester + Tetrahydropyran-4-ol PPh₃ + DEAD/DIAD Mild conditions, high yield, stereocontrol Stoichiometric byproducts, reagent cost
Optimization of Reaction Parameters (e.g., Temperature, Time, Solvent)

Optimizing reaction parameters is essential for maximizing yield and purity while minimizing reaction time and energy consumption. For the synthesis of this compound via Williamson synthesis, several factors are key. rsc.org

Temperature : The reaction temperature significantly influences the rate of ether formation. For a typical Williamson synthesis using a base like potassium carbonate in a polar aprotic solvent, temperatures may range from room temperature to the reflux temperature of the solvent. Higher temperatures generally accelerate the reaction but can also promote side reactions, such as the decomposition of reactants or products.

Time : The reaction time must be sufficient to allow for complete conversion of the starting materials. Progress is typically monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). researchgate.net Reaction times can vary from a few hours to over a day, depending on the reactivity of the substrates and the temperature.

Solvent : The choice of solvent is critical. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are often preferred for Williamson ether synthesis because they effectively solvate the cation of the base while leaving the phenoxide nucleophile relatively free to react. The use of water as a green and sustainable solvent, often in conjunction with a phase-transfer catalyst, is an environmentally friendly option. researchgate.net

Table 2: Optimization of Key Reaction Parameters

Parameter Influence on Reaction Typical Range/Conditions Considerations
Temperature Affects reaction rate and selectivity. 25°C to 150°C Balance rate against potential for side reactions/decomposition.
Time Determines the extent of conversion. 2 to 48 hours Monitor reaction progress to determine the optimal endpoint.
Solvent Influences reactant solubility and nucleophilicity. DMF, DMSO, Acetonitrile, Water (with PTC) Choose based on reactant solubility, desired temperature, and green chemistry principles.
Base Stoichiometry Affects the concentration of the active nucleophile. 1.1 to 2.0 equivalents Excess base can drive the reaction but may complicate workup.

Industrial and Scale-Up Considerations for Synthesis

Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces challenges related to safety, cost-effectiveness, and process control. nih.gov

Large Batch Sizes and Continuous Flow Reactors

Scaling up to large batch reactors can present issues with heat transfer, mixing efficiency, and safety, especially for exothermic reactions. An increasingly adopted alternative is the use of continuous flow reactors. rsc.org These systems offer superior heat and mass transfer, improved safety by minimizing the volume of hazardous materials at any given time, and the potential for higher throughput and consistency. beilstein-journals.org For instance, the synthesis of a tetrahydropyran derivative from furfural (B47365) has been successfully demonstrated in a continuous flow reactor over a Ni/SiO₂ catalyst. rsc.org

Automated Systems for Reaction Control

On an industrial scale, automation is key to ensuring process robustness and product quality. Automated systems, often incorporating Process Analytical Technology (PAT), allow for real-time monitoring and control of critical process parameters such as temperature, pressure, pH, and reactant concentration. magritek.com Feedback loops can automatically adjust conditions to maintain the reaction within its optimal window, maximizing yield and minimizing the formation of impurities. magritek.com

Solvent Recycling and Catalyst Recovery

To enhance the economic viability and environmental footprint of the synthesis, the recycling of solvents and recovery of catalysts are paramount. Solvents can be recovered through distillation and reused in subsequent batches. Heterogeneous catalysts are advantageous as they can be easily separated from the reaction mixture by filtration and regenerated for reuse. rsc.org Homogeneous catalysts may be recovered through specialized techniques, although this can be more complex.

Synthetic Routes for Analogues and Derivatives

The synthetic methodologies used for this compound can be readily adapted to produce a wide array of analogues and derivatives. nih.gov This flexibility is valuable for structure-activity relationship (SAR) studies in drug discovery.

Varying the Benzoic Acid Moiety : By starting with different substituted salicylic acids (e.g., with halogen, alkyl, or nitro groups on the aromatic ring), a range of analogues with modified electronic and steric properties can be synthesized. For example, using 4-aminosalicylic acid would lead to an amino-substituted analogue. The synthesis of various benzoic acids containing other heterocyclic rings, such as oxadiazoles, has been reported and follows similar strategic principles. researchgate.net

Varying the Cyclic Ether : Replacing tetrahydropyran-4-ol with other cyclic alcohols (e.g., tetrahydrofuran-3-ol, piperidin-4-ol) or acyclic alcohols would yield derivatives with different ether side chains. This allows for the exploration of how the size and nature of the heterocyclic ring impact the properties of the final molecule.

Modifying the Linker : While the title compound features an ether linkage, alternative linkers such as thioethers (from a thiol), amines (from an amine), or amides could be synthesized by selecting the appropriate starting materials and reaction conditions.

Derivatization of the Carboxylic Acid : The carboxylic acid group itself is a versatile handle for further derivatization. It can be converted into esters, amides, or other functional groups through standard transformations, leading to a large library of related compounds.

Chemical Transformations and Reaction Pathways

Reactivity of the Carboxylic Acid Group

The carboxylic acid group provides a versatile platform for numerous chemical modifications, most notably the formation of esters and amides.

The conversion of 2-(tetrahydropyran-4-yloxy)benzoic acid to its corresponding esters can be accomplished using standard esterification protocols. One common method involves the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. google.comyoutube.com This process, known as Fischer esterification, is typically carried out under reflux conditions. youtube.com For instance, the reaction with ethanol (B145695) and a catalytic amount of sulfuric acid yields ethyl 2-(tetrahydropyran-4-yloxy)benzoate.

Alternatively, the carboxylic acid can be activated prior to reaction with an alcohol. This can be achieved by converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride is highly reactive and readily undergoes nucleophilic substitution with an alcohol to form the ester. Another approach involves the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC), which facilitate the direct condensation of the carboxylic acid and alcohol.

Table 1: Examples of Esterification Reactions
Reactant 1Reactant 2Reagent/ConditionProduct
This compoundEthanolH₂SO₄ (catalytic), refluxEthyl 2-(tetrahydropyran-4-yloxy)benzoate
This compoundMethanolSOCl₂, refluxMethyl 2-(tetrahydropyran-4-yloxy)benzoate
This compoundIsopropanolDCC, DMAPIsopropyl 2-(tetrahydropyran-4-yloxy)benzoate

The synthesis of amides from this compound is a crucial transformation, often employed in the preparation of biologically active molecules. This reaction involves the coupling of the carboxylic acid with a primary or secondary amine. To enhance the reaction rate and yield, the carboxylic acid is typically activated in situ using a variety of coupling reagents. luxembourg-bio.comrsc.org

Commonly used coupling agents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). luxembourg-bio.com These reactions are generally performed in aprotic polar solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) and often include an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 2-hydroxypyridine-N-oxide (HOPO) to suppress side reactions and improve efficiency. luxembourg-bio.com The addition of a non-nucleophilic base, for instance, diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), is also standard practice to neutralize the acid formed during the reaction. rsc.org

Table 2: Examples of Amidation Reactions
Reactant 1Reactant 2Coupling Agent/BaseProduct
This compoundAnilineHATU, DIPEAN-phenyl-2-(tetrahydropyran-4-yloxy)benzamide
This compoundBenzylamineEDC, HOBtN-benzyl-2-(tetrahydropyran-4-yloxy)benzamide
This compoundMorpholineHBTU, TEA(2-(Tetrahydropyran-4-yloxy)phenyl)(morpholino)methanone

The carboxylic acid group can be subjected to transformations other than esterification and amidation. For example, reduction of the carboxylic acid to a primary alcohol, yielding [2-(tetrahydropyran-4-yloxy)phenyl]methanol, can be achieved using powerful reducing agents like lithium aluminum hydride (LAH) in an ethereal solvent such as tetrahydrofuran (B95107) (THF).

Transformations Involving the Tetrahydropyran-4-yloxy Moiety

While the tetrahydropyran-4-yloxy group is generally robust, it can undergo cleavage under specific, typically harsh, reaction conditions.

The ether linkage in this compound is susceptible to cleavage by strong acids. masterorganicchemistry.comlibretexts.orglibretexts.org Reagents such as hydrobromic acid (HBr) and hydroiodic acid (HI) can be used to break the C-O bond, which would result in the formation of salicylic (B10762653) acid and a 4-halotetrahydropyran. masterorganicchemistry.comlibretexts.orglibretexts.org The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. masterorganicchemistry.comlibretexts.orglibretexts.org

Lewis acids, for instance, boron tribromide (BBr₃), are also highly effective for the cleavage of aryl ethers and would be expected to convert this compound to salicylic acid. masterorganicchemistry.com It is noteworthy that while the tetrahydropyran (B127337) (THP) group is frequently utilized as a protecting group for alcohols due to its stability under many conditions and its susceptibility to removal under acidic conditions, the tetrahydropyran-4-yloxy moiety in this compound is a fundamental structural component.

Direct substitution on the saturated tetrahydropyran ring of this compound is not a common or straightforward transformation. nih.gov The ring lacks the necessary activation for facile electrophilic or nucleophilic substitution reactions. While radical halogenation could potentially introduce a substituent, such reactions are often unselective and can produce a complex mixture of products. More controlled functionalization of the tetrahydropyran ring would necessitate the presence of activating groups, which are absent in the parent molecule. nih.gov

Aromatic Ring Functionalization

The benzene (B151609) ring of this compound is amenable to functionalization through several key reaction types, including electrophilic aromatic substitution and modern cross-coupling methodologies. These transformations allow for the introduction of a wide array of substituents, significantly expanding the chemical space accessible from this starting material.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental strategy for the direct functionalization of aromatic rings. In the case of this compound, the reaction is influenced by two directing groups. The tetrahydropyran-4-yloxy group, an ether, is an activating ortho, para-director due to the resonance donation of its oxygen lone pairs. Conversely, the carboxylic acid group is a deactivating meta-director, withdrawing electron density from the ring. The ultimate regioselectivity of an EAS reaction on this substrate is a result of the competition between these two effects.

Nitration: The introduction of a nitro group onto the aromatic ring is typically achieved using a mixture of nitric acid and sulfuric acid. truman.edu For benzoic acid, nitration predominantly yields 3-nitrobenzoic acid because the carboxylic acid group is a meta-director. researchgate.netresearchgate.net In contrast, for anisic acid (4-methoxybenzoic acid), nitration occurs at the position ortho to the activating methoxy (B1213986) group. For this compound, the substitution is anticipated to be directed by the more powerful ortho, para-directing ether group. Low-temperature nitration of m-methylbenzoic acid has been shown to selectively produce 2-nitro-3-methylbenzoic acid, highlighting that precise temperature control can be crucial for achieving high regioselectivity. rsc.orggoogle.com

Halogenation: The direct introduction of halogen atoms (Cl, Br, I) onto the aromatic ring can be accomplished using various halogenating agents, often in the presence of a Lewis acid catalyst. In a related context, the bromination of 2-hydroxybenzoic acid (salicylic acid) in an aqueous solution leads to the formation of 2,4,6-tribromophenol, demonstrating the strong activating and directing effect of the hydroxyl group. libretexts.org For this compound, the ether group is also ortho, para-directing, suggesting that halogenation would likely occur at the 3- and 5-positions. A patented method for the production of 2-halogenated benzoic acids involves the reaction of a benzoic acid with a halogenating agent in the presence of an alkaline compound, offering a potential route for specific halogenation patterns. google.com

Table 1: Hypothetical Regiochemical Outcomes for Electrophilic Aromatic Substitution of this compound

ReactionReagentsExpected Major Product(s)Rationale
NitrationHNO₃, H₂SO₄5-Nitro-2-(tetrahydropyran-4-yloxy)benzoic acidThe activating ortho, para-directing ether group at position 1 directs the incoming electrophile to the para position (position 5), which is sterically more accessible than the ortho position (position 3).
BrominationBr₂, FeBr₃5-Bromo-2-(tetrahydropyran-4-yloxy)benzoic acidSimilar to nitration, the ether group directs bromination to the para position.

Cross-Coupling Reactions for Aryl Modifications

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These methods offer a powerful means to modify the aromatic ring of this compound, typically by first introducing a halogen atom via electrophilic aromatic substitution to serve as a handle for subsequent coupling.

Suzuki-Miyaura Coupling: This reaction facilitates the formation of a carbon-carbon bond between an organoboron compound (like a boronic acid or its ester) and an organohalide. nih.gov For a halogenated derivative of this compound, such as 5-bromo-2-(tetrahydropyran-4-yloxy)benzoic acid, a Suzuki-Miyaura coupling could be employed to introduce a new aryl or alkyl group at the 5-position. These reactions are typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The reaction conditions are generally mild and tolerate a wide range of functional groups.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgwikipedia.org A halogenated derivative of this compound could be coupled with various alkynes to introduce an alkynyl moiety. These reactions are typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. A study on the domino intermolecular Sonogashira coupling of 2-(2-bromophenoxy)acetates demonstrates the feasibility of such couplings on structurally related ethers. organic-chemistry.org

Buchwald-Hartwig Amination: This reaction is a palladium-catalyzed method for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org A halogenated derivative of this compound could undergo Buchwald-Hartwig amination to introduce a primary or secondary amine at the position of the halogen. These reactions typically employ a palladium catalyst with a specialized phosphine ligand and a strong base.

Table 2: Representative Conditions for Cross-Coupling Reactions on Analogous Aryl Halides

Reaction TypeAryl Halide ExampleCoupling PartnerCatalyst/LigandBaseSolventTemperature (°C)Yield (%)Reference
Suzuki-Miyaura5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane-Good mdpi.com
Sonogashira2-(2-bromophenoxy)acetateTerminal alkynePdCl₂(PPh₃)₂/CuIEt₃NTolueneRoom Temp- organic-chemistry.org
Buchwald-HartwigBromobenzeneCarbazole[Pd(allyl)Cl]₂/t-BuXPhost-BuONaToluene-Good researchgate.net

Note: This table provides examples of cross-coupling reactions on compounds analogous to halogenated derivatives of this compound to illustrate typical reaction conditions. The yields and optimal conditions would need to be determined experimentally for the specific substrate.

Structural Modifications and Analogue Design

Alterations of the Heterocyclic Ring System

Modification of the heterocyclic ring system provides another avenue for probing the SAR of this compound. This can involve changing the ring size, the position of the oxygen atom, or introducing other heteroatoms.

A common alteration is the replacement of the tetrahydropyran (B127337) ring with a tetrahydrofuran (B95107) ring, yielding analogues such as 2-(tetrahydrofuran-3-yloxy)benzoic acid. The synthesis of such compounds can be achieved through similar etherification strategies as for the parent compound, using the appropriate hydroxylated heterocycle. The smaller five-membered tetrahydrofuran ring can lead to different conformational preferences and may alter the binding affinity and selectivity for specific biological targets.

Substitution Patterns on the Benzoic Acid Core

Introducing substituents onto the benzoic acid core is a classical medicinal chemistry strategy to modulate electronic properties, lipophilicity, and metabolic stability, as well as to introduce new interaction points with a biological target. The electronic nature of the substituent can have a significant impact on the acidity of the carboxylic acid group. Electron-withdrawing groups, such as halogens or nitro groups, generally increase the acidity, while electron-donating groups, like alkoxy or amino groups, decrease it. researchgate.netnih.govnih.gov

For example, the synthesis of a halogenated derivative, such as 3-iodo-4-(tetrahydro-2H-pyran-4-yloxy)benzoic acid, has been reported. sinfoochem.com Halogenation of benzoic acids can often be achieved through electrophilic aromatic substitution reactions. The introduction of a halogen atom can lead to new halogen bonding interactions with a target protein and can also influence the metabolic profile of the compound.

Furthermore, the introduction of amino or substituted amino groups can provide sites for further derivatization or can act as hydrogen bond donors or acceptors. The synthesis of amino-substituted benzoic acids can be achieved through various methods, including the reduction of a corresponding nitro-substituted precursor.

Development of Hybrid Molecules and Conjugates

The development of hybrid molecules and conjugates involves covalently linking the this compound scaffold to another pharmacophore or a carrier molecule. This approach can lead to compounds with dual modes of action, improved targeting, or modified pharmacokinetic profiles.

The carboxylic acid functionality of this compound is a convenient handle for the formation of ester or amide linkages. For instance, conjugation with another biologically active molecule containing a hydroxyl or amino group can be achieved through standard coupling reactions, often facilitated by carbodiimide reagents.

Biological Activities and Mechanistic Investigations in Vitro and in Vivo Non Human Studies

Anticancer Research

There is no specific research available that evaluates the anticancer potential of 2-(Tetrahydropyran-4-yloxy)benzoic acid against any cancer cell lines. Reviews on the broader class of benzoic acid derivatives indicate that this chemical scaffold is of interest in oncology, with various analogues showing cytotoxic potential against different cancer types nih.govresearchgate.netpreprints.org. For example, certain 1,2,4-triazole (B32235) benzoic acid hybrids have been tested against MCF-7 and HCT-116 human cancer cell lines nih.gov. However, these findings are general to the chemical class and are not specific to this compound.

Cytotoxic Effects on Cell Lines

There is no available scientific data from in vitro studies detailing the cytotoxic effects of this compound on any cancer cell lines. Consequently, no data tables of IC₅₀ values or related cytotoxic metrics can be provided.

Investigation of Molecular Pathways Implicated in Anticancer Activity

As there are no primary studies on the cytotoxic effects of this compound, there is also a complete absence of research into the molecular pathways that might be involved in any potential anticancer activity.

Neurodegenerative Disease Research (e.g., Alzheimer's disease models)

No studies were found that investigate the effects of this compound in the context of neurodegenerative diseases, including any in vitro or in vivo models of Alzheimer's disease.

General Molecular Mechanisms of Action

A detailed understanding of a compound's mechanism of action requires specific experimental investigation. For this compound, such studies have not been published.

Interaction with Specific Molecular Targets (e.g., proteins, enzymes)

There is no information available identifying specific molecular targets, such as proteins or enzymes, with which this compound may interact.

Modulation of Cellular Signaling Pathways

In the absence of any research on its biological activities, there is no data on whether this compound can modulate any cellular signaling pathways.

Role of Functional Groups in Binding Affinity and Specificity

While the structure of this compound, featuring a benzoic acid moiety and a tetrahydropyran (B127337) ring, suggests potential for biological activity, no studies have been conducted to analyze the role of these specific functional groups in binding affinity or specificity to any biological target.

Research on this compound Inconclusive for Xanthine (B1682287) Oxidase Inhibition

Initial investigations into the biological activities of the chemical compound this compound have not yielded specific data regarding its potential as an inhibitor of the enzyme xanthine oxidase. Despite a comprehensive review of available scientific literature, no direct in vitro or in vivo non-human studies detailing the inhibitory effects of this particular compound on xanthine oxidase have been identified.

Xanthine oxidase is a critical enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid. Inhibition of this enzyme is a key therapeutic strategy for managing conditions associated with hyperuricemia, such as gout. Researchers are continuously exploring novel molecular structures to identify new and more effective xanthine oxidase inhibitors.

While the broader class of benzoic acid derivatives has been a subject of interest in drug discovery for various enzymatic targets, specific data for this compound remains elusive in the public domain. Consequently, details regarding its inhibitory concentration (IC₅₀), mechanism of inhibition (e.g., competitive, non-competitive), or any kinetic studies in relation to xanthine oxidase cannot be provided at this time.

Further empirical research, including specific enzyme assays, would be required to determine if this compound possesses any inhibitory activity against xanthine oxidase and to characterize its potential biological effects. Without such studies, any discussion on this topic would be purely speculative.

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations for Target Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug design for predicting the binding affinity and interaction of a small molecule (ligand) with the binding site of a target protein.

Analysis of Compound-Target Interactions (e.g., protein-ligand interactions)

The analysis of compound-target interactions reveals the specific molecular forces that stabilize the ligand within the protein's binding pocket. These interactions typically include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, in studies of various benzoic acid derivatives, molecular docking has been used to identify key interactions with the active site of enzymes like the SARS-CoV-2 main protease. nih.gov In such studies, the carboxyl group of the benzoic acid moiety and other functional groups are often found to form critical hydrogen bonds with amino acid residues such as CYS145 and SER144. nih.gov

For "2-(Tetrahydropyran-4-yloxy)benzoic acid," a hypothetical docking study against a target protein would likely show the carboxylic acid group forming hydrogen bonds with polar residues in the binding site. The tetrahydropyran (B127337) ring and the phenyl ring would be expected to engage in hydrophobic and van der Waals interactions with nonpolar residues. A detailed analysis of these interactions is crucial for understanding the molecule's binding mode and for designing modifications to improve its affinity and selectivity.

Table 1: Hypothetical Protein-Ligand Interactions for this compound

Interaction TypeLigand Atom/GroupProtein Residue (Hypothetical)
Hydrogen Bond (Acceptor)Carboxyl OxygenLysine (LYS)
Hydrogen Bond (Donor)Carboxyl HydroxylAspartate (ASP)
HydrophobicPhenyl RingLeucine (LEU), Valine (VAL)
HydrophobicTetrahydropyran RingIsoleucine (ILE), Alanine (ALA)
ElectrostaticCarboxyl Group (ionized)Arginine (ARG)

Prediction of Binding to Biological Targets (e.g., kinase enzymes)

Kinases are a significant class of drug targets, particularly in oncology and inflammatory diseases. cmu.ac.thnih.gov Computational methods are widely used to predict the binding affinity of small molecules to kinase enzymes. nih.govbiorxiv.org These predictions are often expressed as a binding energy or a docking score, which provides a quantitative estimate of the binding strength.

While no specific studies on the binding of "this compound" to kinases are publicly available, its structural motifs are present in known kinase inhibitors. A molecular docking simulation could be performed against various kinase targets to predict its potential as a kinase inhibitor. The results of such a study would provide a list of potential kinase targets for this compound, which could then be validated experimentally. The prediction of binding affinity is a critical step in the virtual screening of large compound libraries to identify potential drug candidates. cmu.ac.th

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

Identification of Key Substituents for Enhanced Bioactivity

QSAR studies on derivatives of benzoic acid have demonstrated the importance of specific substituents in modulating their biological activity. nih.govresearchgate.net For example, studies on p-hydroxy benzoic acid derivatives have shown that certain molecular descriptors, such as molecular connectivity indices and shape indices, are correlated with their antimicrobial activity. nih.gov

For a series of analogues of "this compound," a QSAR study could identify which substituents on the phenyl ring or the tetrahydropyran ring are crucial for a particular biological effect. For instance, adding electron-withdrawing or electron-donating groups at different positions could be systematically studied to understand their impact on activity. This information is invaluable for guiding the synthesis of new derivatives with improved potency.

Development of Predictive Models for Biological Effects

A primary goal of QSAR is to develop predictive models that can estimate the biological activity of new, unsynthesized compounds. nih.gov These models are typically developed using statistical methods like multiple linear regression or machine learning algorithms. researchgate.net For benzoic acid derivatives, QSAR models have been successfully developed to predict their toxicity. researchgate.net

A predictive QSAR model for "this compound" and its analogues would allow for the virtual screening of a large number of potential derivatives. This would enable researchers to prioritize the synthesis of compounds that are predicted to have the most favorable biological profiles, thereby saving significant time and resources in the drug discovery process.

Table 2: Example of a Hypothetical QSAR Model for Bioactivity

DescriptorCoefficientDescription
LogP (Hydrophobicity)+0.5Partition coefficient between octanol (B41247) and water
Molecular Weight-0.1Total mass of the molecule
Number of H-bond Donors+0.8Number of hydrogen bond donor atoms
Topological Polar Surface Area-0.3Surface area of polar atoms

Retrosynthetic Analysis and Design of Novel Synthetic Routes

Retrosynthetic analysis is a technique for planning the synthesis of organic molecules. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical steps. youtube.com

While a specific retrosynthetic analysis for "this compound" is not detailed in the available literature, a plausible route can be proposed based on standard organic chemistry reactions. The key disconnection would likely be the ether linkage between the benzoic acid moiety and the tetrahydropyran ring. This suggests a synthesis starting from 2-hydroxybenzoic acid (salicylic acid) or a protected derivative, and a suitable tetrahydropyran derivative, such as 4-bromotetrahydropyran (B1281988) or tetrahydropyran-4-ol. The synthesis would likely involve a Williamson ether synthesis or a Mitsunobu reaction to form the ether bond. Further disconnections of the starting materials would lead back to simpler, readily available precursors. The design of novel synthetic routes often benefits from computational tools that can predict reaction outcomes and identify the most efficient synthetic pathways. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Stability

MD simulations of benzoic acid have shown that environmental factors, such as confinement, can significantly impact its collective dynamics and molecular arrangement. unimi.it When confined, benzoic acid molecules tend to exhibit increased viscosity and slower rotational correlation times, indicating a more ordered and stable hydrogen-bonding network. unimi.it For "this compound", MD simulations would be crucial for understanding the conformational dynamics of the tetrahydropyran ring and its influence on the orientation of the benzoic acid moiety. The flexibility of the ether linkage between the two ring systems allows for a range of possible conformations, each with a distinct energy profile.

Key parameters that would be analyzed in an MD simulation of "this compound" include:

Dihedral Angles: Tracking the dihedral angles around the C-O-C ether bond would reveal the preferred orientations of the tetrahydropyran and benzoic acid rings relative to each other.

Hydrogen Bonding: Analysis of intermolecular and intramolecular hydrogen bonds, particularly involving the carboxylic acid group, would provide insights into the molecule's aggregation behavior and stability in different solvents.

Radial Distribution Functions (RDFs): RDFs would help in understanding the local molecular ordering and solvation structure around the molecule.

These simulations can provide a detailed picture of the conformational landscape, identifying the most stable, low-energy conformations that the molecule is likely to adopt under various conditions.

Prediction of Reactivity and Reaction Mechanisms

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the reactivity and elucidate potential reaction mechanisms of organic molecules. For "this compound", DFT calculations can provide valuable insights into its electronic structure and how it governs its chemical behavior.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing chemical reactivity and stability. nih.gov

Studies on related alkanoyloxy benzoic acids have shown that the position of substituents can influence the HOMO and LUMO energy levels. nih.gov For "this compound", the electron-donating nature of the ether oxygen on the tetrahydropyran ring would be expected to raise the energy of the HOMO, potentially making the aromatic ring more susceptible to electrophilic attack.

Table 1: Predicted Reactivity Parameters for Benzoic Acid Derivatives

Compound/SeriesHOMO (eV)LUMO (eV)ΔE (eV)
para-alkanoyl derivativesLowerLowerHigher
meta-alkanoyl derivativesHigherHigherLower

This table is based on trends observed for n-alkanoyloxy benzoic acids and is intended to be illustrative for understanding the potential effects of substitution on the electronic properties of benzoic acid derivatives. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the surface of a molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For "this compound", the MEP would likely show a negative potential (red/yellow) around the carboxylic acid oxygen atoms and the ether oxygen, highlighting these as sites for potential electrophilic attack or hydrogen bonding. The aromatic protons and the carboxylic acid proton would exhibit a positive potential (blue), indicating their susceptibility to nucleophilic attack.

Reaction Mechanism Prediction: Theoretical calculations can be employed to model the reaction pathways of "this compound". For instance, studies on the reaction of benzoic acid with hydroxyl (OH), nitrate (B79036) (NO₃), and sulfate (B86663) (SO₄⁻) radicals have detailed the potential for both addition and abstraction reactions. nih.govresearchgate.netrsc.org The potential energy barriers for these reactions can be calculated to determine the most likely pathways. nih.govresearchgate.netrsc.org

In the case of "this compound", the tetrahydropyran moiety could influence the regioselectivity of such reactions on the benzoic acid ring through steric hindrance and electronic effects. Computational modeling could predict the transition state energies and reaction intermediates, providing a comprehensive understanding of its degradation or transformation mechanisms. For example, the reaction with OH radicals in an atmospheric context would likely proceed via addition to the aromatic ring, with the position of attack influenced by the directing effect of the ether and carboxylic acid groups. researchgate.netrsc.org

Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques (e.g., High-Performance Liquid Chromatography - HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purity assessment of non-volatile organic compounds like 2-(Tetrahydropyran-4-yloxy)benzoic acid. Its sensitivity and adaptability make it an invaluable tool in a variety of analytical settings.

Method Development and Validation for Separation and Purity

The development of a robust HPLC method for this compound would typically involve a reversed-phase approach, which is well-suited for separating moderately polar compounds. A standard C18 column is often the stationary phase of choice due to its hydrophobicity, which allows for effective interaction with the analyte.

Method development would focus on optimizing the mobile phase composition to achieve efficient separation from potential impurities and starting materials. A typical mobile phase would consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer to control pH) and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of all components with good peak shape. For instance, a gradient might start with a higher aqueous content and ramp up to a higher organic content to elute more retained compounds.

Detection is commonly performed using a UV spectrophotometer, as the benzoic acid moiety contains a chromophore that absorbs UV light. The selection of the detection wavelength is critical for sensitivity and would be determined by analyzing the UV spectrum of the compound, with typical wavelengths for benzoic acid derivatives falling in the 205-242 nm range. nih.gov

Validation of the developed HPLC method is a critical step to ensure its reliability. This process, often following International Council for Harmonisation (ICH) guidelines, would establish the method's specificity, linearity, accuracy, precision, and robustness. longdom.org Specificity ensures that the peak for this compound is well-resolved from any impurities. Linearity demonstrates a direct proportionality between the detector response and the concentration of the analyte over a given range. Accuracy is determined by measuring the recovery of a known amount of the compound spiked into a sample matrix, while precision assesses the repeatability and intermediate precision of the method. Robustness testing involves making small, deliberate changes to method parameters (e.g., pH of the mobile phase, column temperature, flow rate) to confirm that the method remains reliable under slightly varied conditions. longdom.org

Quantitative Analysis and Detection Limits

Once validated, the HPLC method can be used for the quantitative analysis of this compound. Quantification is typically achieved by creating a calibration curve using a series of external standards of known concentrations. ust.edu The peak area of the analyte in a sample is then compared to this calibration curve to determine its concentration.

Key parameters in quantitative analysis are the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). The LOD is the lowest concentration of the analyte that can be reliably detected by the method, while the LOQ is the lowest concentration that can be accurately and precisely quantified. longdom.org For related benzoic acid derivatives, reported LOQ values using HPLC can be in the range of micrograms per milliliter (µg/mL). longdom.orgust.edu For example, a validated HPLC method for 4-Hydroxybenzoic acid reported an LOQ of 0.5033 µg/mL. longdom.org These limits are crucial for determining trace amounts of the compound and for impurity profiling.

Table 1: Typical HPLC Parameters for Analysis of Benzoic Acid Derivatives

Parameter Typical Value/Condition
Column C18, 5 µm particle size
Mobile Phase A 0.1% Phosphoric acid or other buffer
Mobile Phase B Acetonitrile or Methanol
Elution Gradient
Flow Rate 1.0 mL/min
Detection UV at ~230 nm
Column Temperature Ambient or controlled (e.g., 30 °C)

This table presents a generalized set of starting conditions for the HPLC analysis of benzoic acid derivatives, which would be optimized for the specific analysis of this compound.

Spectroscopic Characterization (e.g., Nuclear Magnetic Resonance - NMR, Mass Spectrometry - MS, Infrared - IR)

Spectroscopic techniques are indispensable for the definitive identification and structural elucidation of this compound.

Structural Elucidation and Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution.

¹H NMR would provide information on the number of different types of protons, their chemical environment, and their connectivity. For this compound, one would expect to see distinct signals for the aromatic protons of the benzoic acid ring, the protons on the tetrahydropyran (B127337) ring, and the characteristic downfield signal of the carboxylic acid proton. The splitting patterns (multiplicity) of the signals would help to establish the substitution pattern on the benzene (B151609) ring and the connectivity within the tetrahydropyran ring.

¹³C NMR complements the ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in the molecule would give a distinct signal, allowing for the confirmation of the total number of carbons and their chemical environments (e.g., aromatic, aliphatic, carbonyl). For instance, the carbonyl carbon of the carboxylic acid would appear at a characteristic downfield chemical shift.

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For this compound (C₁₂H₁₄O₄), the expected exact mass would be approximately 222.0892 g/mol . nih.govchemicalbook.com High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule with high accuracy. The fragmentation pattern observed in the mass spectrum would likely show characteristic losses, such as the loss of the tetrahydropyran group or the carboxylic acid group, further confirming the structure.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show several characteristic absorption bands:

A broad O-H stretching band for the carboxylic acid group, typically in the region of 3300-2500 cm⁻¹. docbrown.info

A strong C=O stretching band for the carbonyl of the carboxylic acid, usually around 1700 cm⁻¹.

C-O stretching bands for the ether linkage and the carboxylic acid.

C-H stretching bands for the aromatic and aliphatic portions of the molecule.

Aromatic C=C stretching bands in the 1600-1450 cm⁻¹ region. docbrown.info

Purity Assessment and Impurity Profiling

Spectroscopic techniques are also vital for assessing the purity of a sample and identifying any potential impurities.

NMR spectroscopy is highly effective for purity assessment. The presence of unexpected signals in the ¹H or ¹³C NMR spectrum can indicate the presence of impurities. By integrating the signals of the main compound and the impurities, a quantitative estimation of the purity can often be made.

Mass Spectrometry , particularly when coupled with a chromatographic technique like HPLC (LC-MS), is a powerful tool for impurity profiling. researchgate.net This combination allows for the separation of impurities from the main compound, and the mass spectrometer can then provide molecular weight information for each impurity, aiding in their identification. This is crucial for understanding the by-products of a synthesis or degradation products that may be present.

Table 2: Expected Spectroscopic Data for this compound

Technique Expected Observations
¹H NMR Signals for aromatic protons, tetrahydropyran protons, and a carboxylic acid proton.
¹³C NMR Signals for carbonyl carbon, aromatic carbons, and aliphatic carbons of the tetrahydropyran ring.
IR (cm⁻¹) ~3300-2500 (O-H stretch), ~1700 (C=O stretch), ~1600-1450 (C=C aromatic stretch), C-O stretch.
MS (m/z) Molecular ion peak corresponding to the molecular weight (222.24 g/mol). chemicalbook.com

This table summarizes the anticipated spectroscopic features based on the known structure of the compound and data from analogous structures.

X-ray Crystallography for Solid-State Structure Determination

While NMR provides the structure in solution, X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique would provide definitive proof of the molecular structure of this compound, assuming a suitable single crystal can be grown.

The analysis of the crystal structure would reveal detailed information, including:

Bond lengths and angles within the molecule.

The conformation of the tetrahydropyran ring (e.g., chair conformation).

The planarity of the benzoic acid group.

The intermolecular interactions, such as hydrogen bonding (e.g., between the carboxylic acid groups of adjacent molecules, forming dimers) and van der Waals forces, which dictate how the molecules pack in the crystal lattice.

This detailed solid-state structural information is invaluable for understanding the physical properties of the compound, such as its melting point and solubility, and for computational modeling studies.

Other Complementary Analytical Techniques (e.g., UV-Vis Spectrophotometry)

While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed structural information, and chromatographic methods like High-Performance Liquid Chromatography (HPLC) are pivotal for separation and quantification, other complementary analytical techniques play a significant role in the comprehensive characterization of "this compound". Among these, Ultraviolet-Visible (UV-Vis) spectrophotometry is a valuable tool for providing information about the electronic transitions within the molecule and for quantitative analysis.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry measures the absorption of ultraviolet or visible light by a compound. For aromatic compounds like "this compound", the presence of the benzene ring gives rise to characteristic absorption bands. Typically, benzoic acid and its derivatives exhibit two primary absorption bands in the UV region: a strong primary band (π → π) at a lower wavelength and a weaker secondary band (also π → π, often referred to as the B-band) at a longer wavelength.

The ether linkage at the ortho position (2-position) with the tetrahydropyran group in "this compound" is expected to influence the electronic environment of the benzoic acid chromophore. This substitution may cause a shift in the absorption maxima (a bathochromic or hypsochromic shift) compared to unsubstituted benzoic acid.

For quantitative analysis using techniques like HPLC, a detection wavelength corresponding to a high absorbance of the analyte is typically chosen. For derivatives like 4-Hydroxy benzoic acid, a detection wavelength of 230 nm has been effectively used. longdom.org Given the structural similarities, a wavelength in this region would likely be suitable for the detection of "this compound".

Interactive Data Table: Expected UV-Vis Absorption Maxima for Benzoic Acid Derivatives

The following table, based on data from related compounds, provides an estimate of the expected UV-Vis absorption characteristics.

CompoundExpected Primary Band (λmax, nm)Expected Secondary Band (λmax, nm)Solvent/pH Condition
Benzoic Acid~230~274Acidic aqueous solution rsc.org
Benzoate Anion~225~269Basic aqueous solution rsc.org
4-Hydroxy Benzoic Acid~254-Not specified

Other complementary techniques that could be employed for the analysis of "this compound" include:

Thin-Layer Chromatography (TLC): A simple, rapid, and cost-effective technique for monitoring the progress of chemical reactions and for assessing the purity of a sample. By selecting an appropriate mobile phase, "this compound" can be separated from starting materials and by-products, with visualization typically achieved under UV light. rsc.org

Fourier-Transform Infrared (FTIR) Spectroscopy: While primarily used for structural elucidation by identifying functional groups, FTIR can also be a complementary technique. The spectrum of "this compound" would be expected to show characteristic absorption bands for the carboxylic acid O-H and C=O stretching, as well as C-O stretching from the ether linkage and the tetrahydropyran ring.

The selection of a particular analytical technique or a combination of techniques depends on the specific analytical problem, whether it is for qualitative identification, quantitative determination, or purity assessment of "this compound".

Applications in Advanced Materials and Chemical Probes

Integration into Novel Materials Development

The bifunctional nature of 2-(tetrahydropyran-4-yloxy)benzoic acid, possessing both a carboxylic acid group and a stable ether linkage, makes it a candidate for incorporation into larger molecular architectures, including polymers and other advanced materials.

While specific examples of this compound being integrated into materials are not extensively documented in publicly available research, its structural motifs are relevant to material design. Salicylic (B10762653) acid-derived molecules have been used to create poly(anhydride–esters). nih.gov In these polymers, the linker structure connecting the salicylic acid units is crucial for determining the material's properties, such as its glass transition temperature and hydrophobicity. nih.gov The carboxylic acid group on this compound provides a reactive site for polymerization or for grafting onto surfaces. The tetrahydropyran (B127337) moiety, as a bulky and polar yet non-aromatic group, could influence the final material's solubility, flexibility, and interaction with other substances.

Use as Building Blocks in Complex Organic Synthesis

The most prominent application of this compound is as a molecular building block in the synthesis of complex, biologically active molecules. schenautomacao.com.br Its structure provides a desirable scaffold for drug discovery, combining the well-established salicylic acid core with a saturated heterocycle.

Research has demonstrated the use of this compound as a key precursor in the development of enzyme inhibitors. It serves as a foundational fragment for synthesizing potent inhibitors of Poly(ADP-ribose) polymerase (PARP) and tankyrase. nih.govnih.govnih.gov In these syntheses, the carboxylic acid function of the molecule is typically activated and coupled with other amine-containing fragments to form stable amide bonds, elongating the molecule and introducing new functionalities. The 2-(tetrahydropyran-4-yloxy) portion of the molecule is often designed to fit into specific binding pockets of the target enzyme, with the THP ring contributing to improved physicochemical properties such as solubility and metabolic stability. The development of dual inhibitors for both PARP and tankyrase is an area of active research, aiming to overcome drug resistance and enhance therapeutic effects in cancer treatment. nih.govnih.gov

Design and Application as Chemical Probes in Chemical Biology

Chemical probes are essential tools for studying biological systems. They are small molecules designed to interact with a specific protein or biomolecule to elucidate its function. While this compound is not a chemical probe in its native form, its structure is a suitable starting point for the design of such tools.

Photoaffinity labeling is a powerful technique used to identify the cellular targets of a molecule. This method requires the incorporation of a photoreactive group, such as a diazirine or benzophenone, into the molecule of interest. Although no specific examples of this compound being used directly in photoaffinity labeling have been reported, its structure is amenable to such modifications. The carboxylic acid handle could be readily functionalized through amide coupling to attach a linker containing a photoreactive moiety. This would transform the building block into a probe capable of forming a covalent bond with its binding partner upon photoactivation, enabling target identification.

Bioconjugation is the process of linking molecules to biomolecules, such as proteins or nucleic acids. This often involves "click chemistry," which utilizes highly efficient and specific reactions between pairs of reactive handles, like an alkyne and an azide. To be used in this context, the this compound scaffold would need to be derivatized to include one of these reactive groups. For example, the carboxylic acid could be coupled with a small molecule containing a terminal alkyne (e.g., propargylamine). The resulting alkyne-tagged molecule could then be used in click chemistry reactions to conjugate it to azide-modified biomolecules for various applications in chemical biology, such as tracking the molecule within a cell or purifying its binding partners.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Acetylsalicylic acid
Salicylic acid
Poly(ADP-ribose) polymerase (PARP)
Tankyrase
Propargylamine
Diazirine

Future Research Directions and Translational Potential in Academic Contexts

Discovery of Novel Biological Activities and Pharmacological Targets

The foundational step in evaluating the translational potential of 2-(tetrahydropyran-4-yloxy)benzoic acid is the systematic discovery of its biological activities and the identification of its molecular targets. Given the known properties of its parent structures, initial investigations could logically focus on its potential as an antimicrobial, anti-inflammatory, or analgesic agent. researchgate.net

Future research should employ a dual-pronged approach:

Phenotypic Screening: This involves testing the compound across a diverse range of cell-based assays that model various human diseases. High-content imaging and other advanced cellular analysis techniques can reveal effects on cell morphology, proliferation, or specific signaling pathways, providing clues to the compound's function without preconceived bias.

Target-Based Screening: High-throughput screening (HTS) campaigns against large, diverse libraries of purified proteins (e.g., kinases, proteases, G-protein coupled receptors) can identify direct molecular interactions. nih.gov

Once a reliable biological effect is observed, the crucial process of target deconvolution can begin. Modern techniques for identifying the specific molecular target(s) include:

Affinity-Based Proteomics: This method involves immobilizing the compound on a solid support to "pull down" its binding partners from cell lysates, which are then identified using mass spectrometry.

Genetic Approaches: Techniques such as RNA interference (RNAi) or CRISPR-Cas9 screening can identify genes whose knockdown or knockout mimics or alters the cell's response to the compound, pointing to the protein's role in the mechanism of action. pharmafeatures.combroadinstitute.org

Expression Profiling: Analyzing changes in the transcriptome or proteome after treatment can help connect the compound to known biological pathways and drugs with established mechanisms. broadinstitute.org

The discovery of a novel biological activity, coupled with a validated target, would be the first major step toward establishing the therapeutic potential of this compound.

Optimization of Synthetic Pathways for Efficiency and Sustainability

Developing a robust, efficient, and environmentally responsible synthetic route is critical for the academic exploration and eventual translation of any novel compound. The most logical approach for synthesizing this compound is the Williamson ether synthesis, which involves the reaction of a 2-hydroxybenzoic acid (salicylic acid) derivative with an activated tetrahydropyran-4-ol. numberanalytics.comwikipedia.org

Future research in this area should focus on optimizing this pathway according to the principles of green chemistry: ispe.orgacs.orgijbpas.com

Energy Efficiency: Microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes and increase yields for ether formation. wikipedia.orgnumberanalytics.com Exploring this technology would be a key optimization step.

Atom Economy and Waste Reduction: The pathway should be designed to maximize the incorporation of starting materials into the final product. This includes exploring catalytic cycles that regenerate reagents and avoid the production of stoichiometric salt byproducts, a common issue in traditional Williamson synthesis. acs.org Recent advances have shown that high-temperature catalytic processes can enable the use of weaker, more environmentally benign alkylating agents. wikipedia.orgacs.org

A successful outcome would be a scalable, cost-effective, and sustainable synthesis protocol that can provide sufficient material for extensive biological testing.

Advanced Mechanistic Elucidation through Modern Biological Techniques

Assuming a biological activity is identified, the next critical phase of research is to deeply understand its mechanism of action (MoA). This goes beyond simply identifying the target to understanding the full cascade of downstream cellular events. A multi-tiered approach using modern biological techniques would be essential.

For instance, if the compound demonstrates anti-inflammatory properties, a hypothetical research plan would include:

Molecular Pathway Analysis: Techniques like Western blotting and ELISA would be used to quantify the compound's effect on key inflammatory signaling proteins and cytokines, such as TNF-α, IL-6, and the transcription factor NF-κB. nih.gov

Systems-Level Profiling: To gain an unbiased, global view of the compound's effects, advanced omics technologies are indispensable.

Proteomics: Mass spectrometry-based proteomic profiling can provide a snapshot of how the entire protein landscape of a cell changes upon treatment. This can uncover unexpected off-target effects or reveal the full signaling network impacted by the primary drug-target interaction. nih.govacs.org

Transcriptomics: Similarly, RNA-sequencing can reveal changes in gene expression, providing powerful insights into the cellular pathways being modulated. nih.gov

Target Engagement Confirmation: To confirm that the compound binds its intended target within a live cell, techniques like the Cellular Thermal Shift Assay (CETSA) can be employed. This provides crucial evidence that the observed biological effect is a direct result of the target interaction.

A thorough mechanistic elucidation is vital for predicting both efficacy and potential side effects, guiding the path toward any future preclinical development. broadinstitute.org

Exploration of Structure-Activity Relationships for Rational Design of Analogues

Once an initial "hit" compound is identified, medicinal chemistry efforts focus on synthesizing and testing a series of related analogues to develop a Structure-Activity Relationship (SAR). scholarscentral.comsemanticscholar.org This process is essential for rationally designing new compounds with improved potency, selectivity, and drug-like properties. nih.govslideshare.net For this compound, a systematic SAR exploration would involve modifying its three core components:

Benzoic Acid Moiety:

Isomeric Scaffolds: The positions of the ether and carboxylic acid groups could be moved (e.g., to 3- or 4-positions) to understand the required geometry for target binding.

Ring Substitution: Adding small substituents (e.g., fluorine, chlorine, methyl) to the remaining open positions on the benzene (B151609) ring can probe electronic and steric interactions with the target protein. iomcworld.com

Ether Linkage: The oxygen atom could be replaced with other linkers, such as sulfur (thioether) or nitrogen (amine/amide), to evaluate the importance of the ether oxygen as a hydrogen bond acceptor and to modify the molecule's flexibility and polarity. numberanalytics.com

This iterative process of design, synthesis, and testing is fundamental to transforming a preliminary hit into a potent and selective lead compound. researchgate.netnih.gov

Integration of Computational Chemistry and Artificial Intelligence for Compound Discovery and Design

The integration of computational chemistry and artificial intelligence (AI) has the potential to dramatically accelerate every stage of the research outlined above. nih.govnih.gov These modern in silico tools can reduce costs and timelines by prioritizing the most promising experiments and generating novel chemical ideas. nih.gov

Computational Chemistry in Design:

Molecular Docking and Dynamics: If a protein target is identified, computational docking can predict how designed analogues will bind, allowing researchers to prioritize the synthesis of compounds with the highest predicted affinity. acs.orgnih.gov Molecular dynamics simulations can further assess the stability of these predicted binding poses over time. nih.gov

Quantitative Structure-Activity Relationship (QSAR): As SAR data is generated, QSAR models can be built to mathematically correlate structural features with biological activity, enabling the prediction of potency for virtual, not-yet-synthesized compounds. mdpi.com

Artificial Intelligence in Discovery and Optimization:

Predictive Modeling: AI and machine learning algorithms can be trained on large datasets to predict crucial drug properties, such as absorption, distribution, metabolism, excretion, and toxicity (ADMET), long before a compound is synthesized. nih.govmdpi.com

De Novo Drug Design: Generative AI models can design entirely new molecules, optimized from the ground up to have high predicted affinity for a target and favorable drug-like properties. nih.gov

Synthesis Prediction: AI tools can assist in optimizing synthetic pathways by predicting reaction outcomes and suggesting greener, more efficient conditions, directly supporting the goals outlined in section 9.2. technologynetworks.com

By combining these computational approaches with experimental validation, the path from initial discovery to a promising lead candidate can be navigated with greater speed and precision.

Q & A

Q. What are the common synthetic routes for 2-(Tetrahydropyran-4-yloxy)benzoic acid?

Methodological Answer: The synthesis typically involves coupling tetrahydropyran-4-ol derivatives with substituted benzoic acid precursors. For example, 4-(Tetrahydropyran-4-yloxy)benzaldehyde (CAS 215460-40-5) can be oxidized to the corresponding benzoic acid using Jones reagent or other oxidizing agents . Alternatively, nucleophilic substitution reactions between activated benzoic acid derivatives (e.g., methyl esters or nitriles) and tetrahydropyran-4-ol under basic conditions (e.g., K₂CO₃ in DMF) are viable. Reaction conditions (solvent, temperature, catalyst) should be optimized using HPLC or TLC to monitor progress .

Example Reaction Table:

Starting MaterialReagent/ConditionsProductYield (%)
4-Bromobenzoic acidTetrahydropyran-4-ol, K₂CO₃, DMF, 80°CThis compound65–75

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Purity: Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>95%).
  • Structural Confirmation:
    • NMR: ¹H and ¹³C NMR to confirm the tetrahydropyran ring (δ ~3.5–4.0 ppm for oxy-methylene protons) and benzoic acid protons (δ ~8.0 ppm for aromatic protons).
    • FT-IR: Peaks at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~1250 cm⁻¹ (C-O-C ether stretch).
    • X-ray Crystallography: For crystalline derivatives, single-crystal analysis resolves bond angles and stereochemistry (e.g., related structures in ).

Q. What are the stability considerations for this compound under experimental conditions?

Methodological Answer:

  • Thermal Stability: Perform thermogravimetric analysis (TGA) to determine decomposition temperatures. Derivatives with similar structures (e.g., 4-(2-hydroxyethoxy)benzoic acid) degrade above 200°C .
  • Hydrolytic Stability: Test in aqueous buffers (pH 1–13) at 25–60°C. The tetrahydropyran ether group is generally stable under neutral conditions but may hydrolyze under strong acidic/basic conditions. Monitor via HPLC .
  • Storage: Store at –20°C under inert atmosphere (argon) to prevent oxidation.

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to study the electronic properties of this compound?

Methodological Answer: DFT studies using hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set can predict:

  • Electrostatic Potential Maps: To identify nucleophilic/electrophilic sites.
  • HOMO-LUMO Gaps: Correlate with chemical reactivity (e.g., smaller gaps suggest higher reactivity).
  • Thermochemical Data: Atomization energies and ionization potentials (e.g., average deviation <2.4 kcal/mol for similar systems ).

Example DFT Results Table:

PropertyB3LYP/6-31G(d,p)Experimental (if available)
HOMO (eV)–6.2
LUMO (eV)–1.8
Dipole Moment (Debye)3.5

Q. What metabolic pathways are anticipated for this compound in biological systems?

Methodological Answer:

  • Phase I Metabolism: Cytochrome P450 enzymes (CYP3A4/2D6) may oxidize the tetrahydropyran ring or demethylate substituents. Use liver microsomes or hepatocyte assays with LC-MS to identify metabolites (e.g., hydroxylated derivatives) .
  • Phase II Metabolism: Glucuronidation or sulfation of the carboxylic acid group. Compare with structurally related compounds (e.g., 4-hydroxybenzoic acid derivatives ).

Q. How can retrosynthetic analysis aid in designing novel derivatives of this compound?

Methodological Answer:

  • Retrosynthetic Disconnections: Break the molecule into benzoic acid and tetrahydropyran-4-ol fragments. Use AI-driven tools (e.g., Reaxys or Pistachio) to propose feasible routes .
  • Functional Group Interconversion (FGI): Convert the carboxylic acid to esters or amides for diversification. For example, coupling with amines via EDCI/HOBt activation .

Q. What crystallographic data are available for structural analogs, and how can they inform property predictions?

Methodological Answer:

  • X-ray Data: Analogous structures (e.g., 2-(4-Methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate) reveal bond lengths (C-O: ~1.36 Å) and dihedral angles critical for conformational stability .
  • Applications: Predict solubility and packing efficiency via lattice energy calculations (e.g., using Mercury software).

Q. How does this compound interact with enzymes like tyrosinase or cyclooxygenase?

Methodological Answer:

  • Enzyme Inhibition Assays: Test inhibition kinetics using UV-Vis spectroscopy (e.g., tyrosinase activity with L-DOPA substrate). Competitive inhibition by benzoic acid derivatives is common (Ki values in µM range ).
  • Docking Studies: Use AutoDock Vina to model binding poses. The tetrahydropyran group may occupy hydrophobic pockets, while the carboxylic acid hydrogen-bonds to active-site residues.

Q. What comparative analyses exist between this compound and its fluorinated or methoxy analogs?

Methodological Answer:

  • Electronic Effects: Fluorinated analogs (e.g., 4-[5-(Trifluoromethyl)pyrid-2-yl]benzoic acid) exhibit enhanced metabolic stability due to C-F bonds .
  • Biological Activity: Methoxy groups (e.g., in 4-methoxybenzoic acid) reduce polarity, increasing membrane permeability. Compare logP values via shake-flask experiments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.